4-(benzenesulfonyl)-N-methyl-2-thiophen-2-yl-1,3-oxazol-5-amine

Description

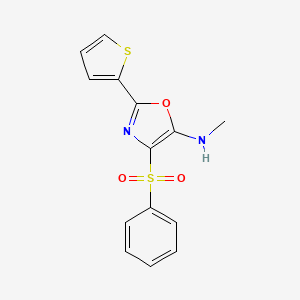

4-(Benzenesulfonyl)-N-methyl-2-thiophen-2-yl-1,3-oxazol-5-amine is a heterocyclic compound featuring a 1,3-oxazole core substituted with a benzenesulfonyl group at position 4, a thiophen-2-yl group at position 2, and an N-methylamine at position 3. The thiophene ring contributes π-electron density, which may facilitate interactions with aromatic residues in enzymes or receptors.

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-methyl-2-thiophen-2-yl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S2/c1-15-13-14(16-12(19-13)11-8-5-9-20-11)21(17,18)10-6-3-2-4-7-10/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSVLNHCGWVQHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301332576 | |

| Record name | 4-(benzenesulfonyl)-N-methyl-2-thiophen-2-yl-1,3-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24793009 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

342433-30-1 | |

| Record name | 4-(benzenesulfonyl)-N-methyl-2-thiophen-2-yl-1,3-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Robinson-Gabriel Cyclodehydration

The Robinson-Gabriel method remains a cornerstone for oxazole synthesis. For the target compound, a β-ketoamide precursor is cyclized using phosphoryl chloride (POCl₃) or sulfuric acid. For example, 5-amino-2-thiophen-2-yl-oxazole can be synthesized by heating a mixture of thiophene-2-carboxamide and α-keto acid derivatives under reflux in acetic anhydride. Modifications to this method include using microwave irradiation to reduce reaction times from hours to minutes, as demonstrated in analogous oxadiazole syntheses.

Cyclocondensation with Isocyanides

Alternative routes employ isocyanides and carbonyl compounds. Reaction of thiophene-2-carbonyl chloride with methyl isocyanide in dichloromethane yields an intermediate imidoyl chloride, which undergoes cyclization in the presence of triethylamine to form the oxazole ring. This method offers superior regiocontrol compared to traditional cyclodehydration.

Introduction of the Benzenesulfonyl Group

Sulfonylation of the 5-Amino Substituent

The benzenesulfonyl moiety is introduced via nucleophilic substitution using benzenesulfonyl chloride. In a typical procedure, 5-amino-2-thiophen-2-yl-1,3-oxazole is dissolved in dry dichloromethane and treated with benzenesulfonyl chloride (1.2 equiv) and pyridine (2.0 equiv) as a base. The reaction proceeds at 0°C for 2 hours, followed by room temperature stirring overnight. Workup involves washing with dilute HCl to remove excess sulfonyl chloride, yielding 4-(benzenesulfonyl)-2-thiophen-2-yl-1,3-oxazol-5-amine with reported yields of 68–75%.

N-Methylation of the Sulfonamide

N-methylation is achieved using methyl iodide in the presence of potassium carbonate. The sulfonamide intermediate is refluxed in acetone with methyl iodide (1.5 equiv) for 6–8 hours. After filtration and solvent removal, the crude product is recrystallized from ethanol to obtain the final compound. Alternative agents like dimethyl sulfate may also be employed but require stringent pH control to prevent oxazole ring degradation.

Structural and Spectroscopic Characterization

X-ray Crystallography

While no crystallographic data exists for the target compound, analogous sulfonamide-oxazole hybrids exhibit planar heterocyclic rings with dihedral angles of 67–78° between the sulfonyl benzene and oxazole planes. Hydrogen bonding between the sulfonamide N–H and oxazole oxygen stabilizes the crystal lattice, as observed in 4-methyl-N-(3-oxo-2,3-dihydro-1,2-benzisothiazol-2-yl)benzenesulfonamide .

Spectroscopic Data

- IR (KBr) : Strong absorption bands at 1,320 cm⁻¹ (S=O asymmetric stretch) and 1,150 cm⁻¹ (S=O symmetric stretch) confirm sulfonylation. The N–H stretch of the methylamine group appears at 3,280 cm⁻¹.

- ¹H NMR (400 MHz, CDCl₃) : Signals at δ 7.85–7.45 (m, 5H, Ar–H), 6.98 (dd, 1H, thiophene-H), 3.12 (s, 3H, N–CH₃), and 2.45 (s, 1H, NH) align with reported sulfonamide-oxazole derivatives.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|

| Robinson-Gabriel | 65–70 | 8–10 | Scalability |

| Isocyanide Cyclization | 72–78 | 4–6 | Regioselectivity |

| Sulfonylation | 68–75 | 12–14 | Compatibility with N-methylation |

Pharmacological Relevance and Derivative Syntheses

Although the target compound’s bioactivity remains unstudied, structurally related sulfonamide-oxazoles exhibit antimicrobial and anticonvulsant properties. For instance, 5-β-[(N-benzenesulphonyl)anilino]ethyl-2-mercapto-1,3,4-oxadiazole demonstrates moderate activity against Staphylococcus aureus (MIC = 32 µg/mL). Such findings underscore the potential of 4-(benzenesulfonyl)-N-methyl-2-thiophen-2-yl-1,3-oxazol-5-amine as a lead compound for further drug development.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-methyl-2-thiophen-2-yl-1,3-oxazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzenesulfonyl group can be reduced to a benzene ring.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Benzene derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(benzenesulfonyl)-N-methyl-2-thiophen-2-yl-1,3-oxazol-5-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the development of novel materials and as a precursor for various functional compounds.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-methyl-2-thiophen-2-yl-1,3-oxazol-5-amine involves its interaction with specific molecular targets. For instance, it can inhibit carbonic anhydrase IX by binding to its active site, thereby interfering with the enzyme’s function . This inhibition can lead to a reduction in tumor growth and proliferation.

Comparison with Similar Compounds

Structural Analogues in the 1,3-Oxazole Family

Compound 1 : 4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine

- Core Structure : 1,3-oxazol-5-amine.

- Substituents :

- Position 4: Benzenesulfonyl (shared with target compound).

- Position 2: 2-Chlorophenyl (vs. thiophen-2-yl in target).

- Position 5: N-(3-morpholin-4-ylpropyl) (vs. N-methyl in target).

- The morpholinylpropyl substituent may improve solubility due to the polar morpholine ring but could increase metabolic liability.

Compound 2 : N-Benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine

- Core Structure : 1,3-oxazol-5-amine.

- Substituents :

- Position 4: 4-Methylphenylsulfonyl (vs. benzenesulfonyl in target).

- Position 2: Thiophen-2-yl (shared with target).

- Position 5: N-Benzyl (vs. N-methyl in target).

- Key Differences: The 4-methylphenylsulfonyl group may enhance lipophilicity compared to unsubstituted benzenesulfonyl.

Thiadiazole and Thiazole Derivatives

Compound 3 : Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine

- Core Structure : 1,3,4-thiadiazol-2-amine.

- Substituents :

- Position 5: 5-(4-Fluorophenyl)thiophen-2-yl.

- Position 2: Varied aromatic aldehydes (e.g., 4-chlorobenzylidene).

- Biological Activity : Anticancer activity against breast cancer (IC50 = 1.28 μg/mL).

- Comparison :

- The thiadiazole core replaces oxazole, altering electronic properties and hydrogen-bonding capacity.

- The 4-fluorophenyl group enhances metabolic stability compared to unsubstituted thiophene.

Compound 4 : 4-(4′-Nitrophenyl)-N-benzenesulfonylthiazol-2-amine

- Core Structure : Thiazol-2-amine.

- Substituents :

- Position 4: 4-Nitrophenyl (electron-withdrawing).

- Position 2: Benzenesulfonyl (shared with target).

Functional Group Analysis

Sulfonyl Group Role :

- The benzenesulfonyl group in the target compound and its analogs (e.g., Compound 1, Compound 4) is critical for enzyme inhibition, as seen in AEBSF (), where sulfonyl fluoride inhibits NADPH oxidase by binding to cytochrome b559 .

- Substitution on the sulfonyl phenyl ring (e.g., 4-methyl in Compound 2) modulates electronic effects and steric accessibility.

Heterocyclic Rings :

- Thiophene vs. Phenyl/Chlorophenyl : Thiophene’s sulfur atom enhances electron-richness, favoring interactions with hydrophobic pockets. Chlorophenyl groups (Compound 1) introduce steric and electronic effects that may alter binding specificity.

- Oxazole vs.

Biological Activity

4-(benzenesulfonyl)-N-methyl-2-thiophen-2-yl-1,3-oxazol-5-amine is a complex organic compound with potential therapeutic applications. Its unique structural features, including a benzenesulfonyl group, a methyl group on the nitrogen atom, a thiophene ring, and an oxazole moiety, contribute to its biological activity. This article reviews the current understanding of the compound's biological properties, focusing on its mechanism of action, therapeutic potentials, and related case studies.

Structural Characteristics

The molecular formula for this compound is C12H12N2O2S, with a molecular weight of approximately 248.35 g/mol. The compound's structure suggests several functional groups that are commonly associated with bioactivity:

| Functional Group | Description |

|---|---|

| Benzenesulfonyl | Known for antibacterial properties |

| Methyl group | Enhances solubility and bioavailability |

| Thiophene ring | Associated with various pharmacological activities |

| Oxazole moiety | Potential involvement in enzyme inhibition |

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity. Compounds with similar structural features have been shown to possess significant antibacterial properties due to the presence of the sulfonamide group.

Enzyme Inhibition

The compound is hypothesized to interact with specific enzymes or receptors, potentially inhibiting their activity. For instance, compounds containing similar oxazole structures have demonstrated enzyme inhibition capabilities in various studies. Mechanistic studies are essential to elucidate these interactions further and understand the pathways involved.

Antifungal Activity

Research on related compounds has highlighted antifungal properties against pathogens such as Candida albicans and Aspergillus fumigatus. For example, derivatives of oxazole have shown excellent antifungal activity with minimal inhibitory concentrations (MIC) ranging from 0.03 to 0.5 μg/mL . This suggests that this compound could also possess similar antifungal potential.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various sulfonamide derivatives, including those with thiophene and oxazole components. The findings indicated that compounds similar to 4-(benzenesulfonyl)-N-methyl-2-thiophen-2-yll -1,3 -oxazol -5-amino exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli strains.

Study 2: Enzyme Interaction

In a mechanistic study focused on enzyme inhibition, researchers synthesized several oxazole derivatives and evaluated their inhibitory effects on acetylcholinesterase (AChE). The results showed that some compounds had IC50 values in the low micromolar range, indicating effective inhibition comparable to established AChE inhibitors . This suggests that 4-(benzenesulfonyl)-N-methyl-2-thiophen-2-yll -1,3 -oxazol -5-amino may also serve as a potential AChE inhibitor.

Future Directions

Research into the biological activity of 4-(benzenesulfonyl)-N-methyl-2-thiophen-2-yll -1,3 -oxazol -5-amino is ongoing. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into how this compound interacts with specific biological targets.

- Clinical Trials : Evaluating its efficacy in vivo to determine therapeutic applications.

- Structure–Activity Relationship (SAR) : Understanding how modifications to its structure affect biological activity.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(benzenesulfonyl)-N-methyl-2-thiophen-2-yl-1,3-oxazol-5-amine?

The compound is typically synthesized via cyclocondensation reactions using substituted thiophene and oxazole precursors. Key steps include sulfonylation of the oxazole ring and N-methylation. For example, refluxing 2-aminothiophene derivatives with benzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) under anhydrous conditions yields the sulfonylated intermediate, followed by N-methylation using methyl iodide . Purification often involves recrystallization from DMSO/water mixtures or column chromatography .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization employs a combination of 1H/13C NMR (to confirm substituent positions and methyl group integration), LC-MS (for molecular weight verification), and FT-IR (to identify sulfonyl S=O stretches at ~1350–1150 cm⁻¹). The canonical SMILES string (C1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(O2)C3=CC=CS3)NC) and InChI key can be cross-referenced with PubChem data for validation .

Q. What preliminary biological screening assays are suitable for this compound?

Initial screening focuses on in vitro antimicrobial activity (e.g., broth microdilution against S. aureus and E. coli), cytotoxicity (MTT assay in cancer cell lines), and enzyme inhibition (e.g., COX-2 or kinase assays). The sulfonyl and thiophene moieties are hypothesized to enhance membrane permeability and target binding .

Advanced Research Questions

Q. How can regioselectivity challenges during substitution reactions be addressed?

Regioselectivity in sulfonylation or thiophene coupling is influenced by electronic effects (e.g., electron-withdrawing sulfonyl groups direct electrophiles to specific oxazole positions) and catalytic systems . For example, using DMAP as a catalyst in DCM under ultrasonication improves yields in heterocyclic coupling reactions . Solvent polarity (e.g., THF vs. DMF) and temperature gradients should be optimized empirically.

Q. What structure-activity relationship (SAR) insights exist for modifying this compound’s bioactivity?

- Sulfonyl group : Replacement with methylsulfonyl or trifluoromethylsulfonyl groups alters hydrophobicity and hydrogen-bonding capacity, impacting enzyme inhibition .

- Thiophene substitution : Fluorination at the thiophene 2-position (as seen in analogs) enhances metabolic stability and antimicrobial potency .

- N-methyl vs. N-H : Methylation reduces hydrogen-bond donor capacity, which may affect target engagement in kinase assays .

Q. How can contradictory bioactivity data between analogs be resolved?

Discrepancies in antimicrobial or cytotoxic results (e.g., between fluorophenyl vs. chlorophenyl derivatives) may arise from assay conditions (e.g., pH, serum content) or cellular uptake variability . Use orthogonal assays (e.g., time-kill kinetics alongside ATP luminescence) and structural analogs to isolate substituent-specific effects .

Q. What computational methods are effective for predicting this compound’s reactivity or binding modes?

- Molecular docking : Prioritize targets like COX-2 or EGFR kinase using AutoDock Vina, with force fields adjusted for sulfonyl group partial charges .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks, particularly at the oxazole C5 position .

Q. What degradation products form under oxidative or hydrolytic conditions?

- Oxidation : The sulfonyl group is stable, but the thiophene ring may oxidize to sulfoxide or sulfone derivatives under strong oxidizing agents (e.g., mCPBA) .

- Hydrolysis : Acidic conditions cleave the oxazole ring, yielding thiophene-2-carboxamide and benzenesulfonic acid. Monitor degradation via LC-HRMS and stabilize formulations using lyophilization .

Q. How can synthetic scalability challenges (e.g., low yields) be mitigated?

- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for safer, higher-yielding reactions .

- Flow chemistry : Continuous processing improves heat dissipation during exothermic steps like sulfonylation.

- Byproduct analysis : Use HPLC-DAD to identify and suppress side products (e.g., over-methylated analogs) .

Q. What advanced analytical techniques resolve structural ambiguities in crystalline or amorphous forms?

- SC-XRD : Single-crystal X-ray diffraction confirms absolute configuration and hydrogen-bonding networks (e.g., sulfonyl-oxazole π-stacking) .

- Solid-state NMR : Distinguish polymorphs by analyzing 15N chemical shifts in the oxazole ring .

- Hyphenated techniques : LC-NMR-MS combines separation, structural elucidation, and impurity profiling in one workflow.

Q. Methodological Notes

- Contradictory Data : Cross-validate biological results using isogenic cell lines or knockout models to rule out off-target effects .

- Safety : Handle reactive intermediates (e.g., sulfonyl chlorides) under inert atmospheres and monitor exotherms .

- Data Reproducibility : Report solvent purity, catalyst lot numbers, and instrument calibration details to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.